molecular formula C7ClF13O B1304060 Tridecafluoroheptanoyl chloride CAS No. 52447-22-0

Tridecafluoroheptanoyl chloride

Cat. No. B1304060
CAS RN: 52447-22-0
M. Wt: 382.5 g/mol
InChI Key: IAHVCTQMGIVZJU-UHFFFAOYSA-N
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Description

Tridecafluoroheptanoyl chloride is an organic fluoride which can be used as an organic intermediate . It is easily converted into carboxylic acids or salts used as surfactants .


Synthesis Analysis

The formation of perfluorocarboxylic acids (PFCAs) from the thermolysis of Teflon model compound has been studied . The oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid has been reported .


Molecular Structure Analysis

The molecular formula of Tridecafluoroheptanoyl chloride is C7ClF13O . Its molecular weight is 382.51 .


Chemical Reactions Analysis

The study reports potential energy surfaces for reactions that govern oxidative transformation of n-C8F18 (as a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid . Central to computed pathways are dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .

Scientific Research Applications

1. Formation of Perfluorocarboxylic Acids (PFCAs) from Thermolysis of Teflon Model Compound

  • Summary of Application : Tridecafluoroheptanoyl chloride is used in the study of the thermal degradation of polytetrafluoroethylene (PTFE), commercially known as Teflon. This research is important for understanding the environmental impact of fluoropolymers, which are flame-retardant materials that can release toxic gases when thermally decomposed .
  • Methods of Application : The study involves the oxidative transformation of n-C8F18 (a model compound of PTFE) into tridecafluoroheptanoyl fluoride and perfluoroheptanoic acid. The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals .
  • Results or Outcomes : The study found that the formation of the building monomer C2F4 should be suppressed under thermolysis oxidation conditions at which synthesis of trifluoroacetic acids is preferred. The constructed kinetic model illustrates a near-complete conversion of the PTFE model compound into perfluorocarboxylic acids .

2. Synthesis of Trifluoromethyl-Containing Compounds and Trifluoromethyl-Substituted N-Heterocycles

  • Summary of Application : Trifluoroacetimidoyl halides, which can be derived from Tridecafluoroheptanoyl chloride, are used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles. These compounds have extensive applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application : The review focuses on two different reaction modes upon trifluoroacetimidoyl halides, namely, coupling and annulation reactions to illustrate their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .
  • Results or Outcomes : The review summarizes recent advances in the synthetic applications of trifluoroacetimidoyl halides, providing a comprehensive overview of their potential in the construction of valuable trifluoromethyl-containing molecules .

3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

  • Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them useful for electronic and optoelectronic applications .
  • Methods of Application : The synthesis involves the use of nickel and palladium-based catalytic systems. The review focuses on various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
  • Results or Outcomes : The review provides an overview of the recent developments in the synthesis of these polymers, highlighting their fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

4. Synthesis of Ternary Deep Eutectic Solvent

  • Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of ternary deep eutectic solvents. These solvents are a new class of green solvents with properties similar to ionic liquids, and they have potential applications in adsorption, extraction processes, and catalytic activities .
  • Methods of Application : The synthesis involves the use of choline chloride, citric acid, and glycerol. The effect of glycerol addition was investigated by means of freezing point, density, viscosity, conductivity, refractive index, and pH measurements .
  • Results or Outcomes : The study found that the addition of glycerol caused a decrease in the freezing point from 303 to 241 K and also significant improvement in the physical properties that are important in catalytic applications .

5. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

  • Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them useful for electronic and optoelectronic applications .
  • Methods of Application : The synthesis involves the use of nickel and palladium-based catalytic systems. The review focuses on various strategies such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
  • Results or Outcomes : The review provides an overview of the recent developments in the synthesis of these polymers, highlighting their fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

6. Synthesis of Ternary Deep Eutectic Solvent

  • Summary of Application : Tridecafluoroheptanoyl chloride is used in the synthesis of ternary deep eutectic solvents. These solvents are a new class of green solvents with properties similar to ionic liquids, and they have potential applications in adsorption, extraction processes, and catalytic activities .
  • Methods of Application : The synthesis involves the use of choline chloride, citric acid, and glycerol. The effect of glycerol addition was investigated by means of freezing point, density, viscosity, conductivity, refractive index, and pH measurements .
  • Results or Outcomes : The study found that the addition of glycerol caused a decrease in the freezing point from 303 to 241 K and also significant improvement in the physical properties that are important in catalytic applications .

Future Directions

Tridecafluoroheptanoyl chloride is used in the process for the preparation of Diacrylate with Polyfluorine chain . This indicates potential future directions in the field of polymer and materials science.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHVCTQMGIVZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382154
Record name Perfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecafluoroheptanoyl chloride

CAS RN

52447-22-0
Record name Perfluoroheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoroheptanoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tridecafluoroheptanoyl chloride
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Citations

For This Compound
9
Citations
H Tanaka, Y Tanimoto, T Kawai, T Takahashi - Tetrahedron, 2011 - Elsevier
… Attaching the light-fluorous tag to the sugar unit 18 was achieved by reduction of the azido group to an amine, followed by acylation with tridecafluoroheptanoyl chloride to provide the tri-…
Number of citations: 20 www.sciencedirect.com
CM Thompson, AM Ruminski, A Garcia Sega… - Langmuir, 2011 - ACS Publications
… EDS results for a rugate porous silicon sample gradient-modified with 10-hydroxydecyl groups, end-capped with methyl groups, and then esterified with tridecafluoroheptanoyl chloride. …
Number of citations: 28 pubs.acs.org
AT Preslar, LM Lilley, K Sato, S Zhang… - … applied materials & …, 2017 - ACS Publications
… The peptides were prepared by solid-phase peptide synthesis and tridecafluoroheptanoyl chloride was condensed to the terminal amine of each peptide. (26) The resulting fluorinated …
Number of citations: 20 pubs.acs.org
K Kaneko, M Hara, T Nishino, T Maruyama - Analytical chemistry, 2019 - ACS Publications
… Tridecafluoroheptanoyl chloride (1.45 mmol) was added dropwise to the solution. The solution was stirred at room temperature overnight. We added water (3 mL) to the solution to …
Number of citations: 21 pubs.acs.org
S Yamamoto, S Kitahata, A Shimomura, K Tokuda… - Langmuir, 2015 - ACS Publications
… Tridecafluoroheptanoyl chloride (1.45 mmol) was added dropwise to the solution. The solution was stirred at room temperature overnight. Water was added to the solution to remove …
Number of citations: 23 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org
JA Vidal - 2007 - search.proquest.com
A series of N, N'-dialkyl-4, 13-diaza-18-crown-6 derivatives containing C 8 H 17 [2.6],(CH 2) 3 C 8 F 17 (2.36),(CH 2) 3 C 10 F 21 [2.37], and (CH 2) 2 C 8 F 17 [2.19] sidearms were …
Number of citations: 3 search.proquest.com
ZX Jiang, S Zhi, W Zhang - Molecular diversity, 2014 - Springer
… After coupling phenol 55 with tri-O-benzyl glucoside, the fluorous tag was attached to glucoside 56 by acylation of newly formed amine with tridecafluoroheptanoyl chloride to give …
Number of citations: 8 link.springer.com
G Angelovski - Molecular Bio-Sensors and the Role of Metal Ions, 2022 - books.google.com
Calcium is an essential ion for life due to its involvement in cellular signaling. The ability of magnetic resonance imaging (MRI) to follow its fluctuations at the molecular and cellular level …
Number of citations: 2 books.google.com

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